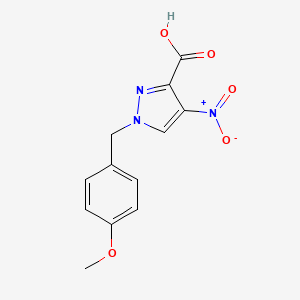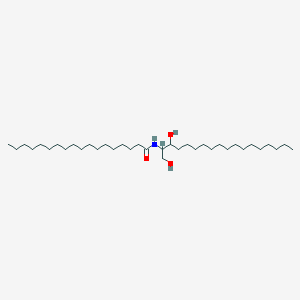
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenylmethyl group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring is performed using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with a suitable methoxyphenylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt under basic conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, nucleophiles, and bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylate salts.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxyphenylmethyl group can enhance binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound also features a methoxyphenyl group but has a triazole ring instead of a pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
825619-25-8 |
|---|---|
Molekularformel |
C12H11N3O5 |
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
SRSVRMAMDRRJJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)





![cis-3-[(Benzylamino)methyl]cyclobutanol](/img/structure/B8731745.png)

